Etheno-cyclic amp

Description

Significance of Cyclic Nucleotides in Cellular Signaling

Cyclic nucleotides, including cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), are essential intracellular signaling molecules that orchestrate a vast array of physiological processes. They act as critical second messengers, transducing signals from extracellular stimuli like hormones and neurotransmitters into specific intracellular functional outputs wikipedia.orgnih.govlongdom.orgfrontiersin.org. These molecules are involved in regulating fundamental cellular activities such as cell growth and adhesion, energy homeostasis, neuronal signaling, muscle relaxation, and immune responses wikipedia.orgnih.govlongdom.orgarborassays.com. The precise spatiotemporal regulation of cyclic nucleotide production, degradation, and signaling is crucial for achieving specificity in cellular communication frontiersin.orgfrontiersin.org.

Role of Cyclic AMP (cAMP) as a Second Messenger

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous and highly conserved second messenger in both prokaryotic and eukaryotic cells frontiersin.orgnih.govwikipedia.orgnih.gov. Synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase, typically in response to extracellular signals binding to G protein-coupled receptors (GPCRs), cAMP acts as a crucial intermediary in signal transduction pathways longdom.orgfrontiersin.orgnih.govmultispaninc.comslideshare.net. It amplifies initial extracellular signals, leading to a robust intracellular response multispaninc.com. cAMP mediates a wide spectrum of physiological functions, including the regulation of metabolism, gene expression, cell proliferation, immune function, and neuronal plasticity arborassays.comfrontiersin.orgnih.govnih.gov. The primary mechanism through which cAMP exerts its effects is by activating protein kinase A (PKA), which subsequently phosphorylates various target proteins, thereby altering cellular functions. cAMP also interacts with other effector proteins, such as exchange proteins activated by cAMP (EPACs) and cyclic nucleotide-gated (CNG) ion channels longdom.orgarborassays.comnih.govwikipedia.orgmultispaninc.com.

Development and Importance of Fluorescent Cyclic Nucleotide Analogs in Mechanistic Studies

The need to visualize and quantify the dynamic behavior of cyclic nucleotides within living cells has driven the development of fluorescent analogs nih.govresearchgate.netnih.govacs.orgresearchgate.net. These molecular probes are indispensable tools for mechanistic studies, enabling real-time monitoring of enzyme activities, intracellular concentrations, and binding interactions researchgate.netacs.orgresearchgate.netnih.gov. Early fluorescent analogs often involved modifications to the purine (B94841) ring system, with etheno-substituted nucleotides being among the first developed researchgate.netbiolog.declockss.org. Subsequent advancements have focused on enhancing key properties such as improved membrane permeability, superior spectral characteristics (e.g., brighter and red-shifted fluorophores), increased resistance to enzymatic degradation by phosphodiesterases (PDEs), and greater specificity for their target molecules nih.govnih.govmdpi.comresearchgate.netpnas.org. These improved analogs allow for more sensitive and accurate investigations into the complex signaling cascades mediated by cyclic nucleotides.

Overview of Etheno-cAMP as a Molecular Probe

Etheno-cyclic AMP (ε-cAMP) is a prominent fluorescent analog of the natural second messenger cAMP nih.govbiolog.de. It is chemically synthesized by introducing an etheno bridge that connects the N1 and N6 nitrogen atoms of the adenine (B156593) nucleobase, forming a tricyclic ring system researchgate.netbiolog.de. This modification renders the molecule fluorescent, with characteristic excitation and emission wavelengths typically around 300 nm and 415 nm, respectively, and a relatively long radiative lifetime biolog.de. A significant advantage of ε-cAMP is its enhanced membrane permeability compared to native cAMP, facilitating its entry into cells for intracellular studies nih.govbiolog.deresearchgate.net. Furthermore, ε-cAMP is a potent activator of cAMP-dependent protein kinase (PKA) and exhibits resistance to degradation by phosphodiesterases (PDEs), making it a stable and effective probe nih.govresearchgate.net. Its fluorescence properties, coupled with its biological activity, make ε-cAMP a valuable tool for studying enzyme kinetics, particularly those involving cAMP-binding proteins, and for developing fluorometric assays for cAMP determination researchgate.netnih.govbiolog.declockss.org.

Data Tables

Table 1: Key Properties of Etheno-cAMP (ε-cAMP)

| Property | Value | Source(s) |

| Abbreviation | ε-cAMP | biolog.de |

| Full Chemical Name | 1,N⁶-Ethenoadenosine-3',5'-cyclic monophosphate | biolog.de |

| Chemical Modification | Etheno bridge connecting N1 and N6 of adenine nucleobase | researchgate.netbiolog.de |

| Fluorescence Excitation (λexc) | ~300 nm | biolog.de |

| Fluorescence Emission (λem) | ~415 nm | biolog.de |

| UV Absorption (λmax) | 275 nm | biolog.de |

| Molar Extinction Coefficient (ε) | 6000 M⁻¹cm⁻¹ at 275 nm | biolog.de |

| Radiative Lifetime | > 30 ns | biolog.de |

| Membrane Permeability | Increased compared to cAMP | nih.govbiolog.deresearchgate.net |

| PDE Resistance | Yes | nih.govresearchgate.net |

| PKA Activation | Potent activator | nih.govresearchgate.net |

| Detection Methods | Fluorescence anisotropy, Circular dichroism | biolog.de |

Table 2: Comparison of ε-cAMP with Native cAMP

| Feature | Etheno-cAMP (ε-cAMP) | Cyclic AMP (cAMP) |

| Fluorescence | Fluorescent | Non-fluorescent |

| Structure | Tricyclic ring system due to etheno bridge on adenine | Standard adenine nucleobase |

| Membrane Permeability | Enhanced | Lower |

| Enzymatic Stability | Resistant to Phosphodiesterases (PDEs) | Susceptible to Phosphodiesterases (PDEs) |

| PKA Activation | Potent activator | Potent activator |

| Primary Use | Fluorescent probe for studying cAMP-dependent processes | Natural second messenger |

Compound List

Etheno-cyclic AMP (ε-cAMP)

Cyclic Adenosine Monophosphate (cAMP)

Adenosine Triphosphate (ATP)

Adenosine Monophosphate (AMP)

Cyclic Guanosine Monophosphate (cGMP)

Protein Kinase A (PKA)

Exchange Proteins Activated by cAMP (EPACs)

Cyclic Nucleotide-Gated Ion Channels (CNG channels)

G Protein-Coupled Receptors (GPCRs)

Phosphodiesterase (PDE)

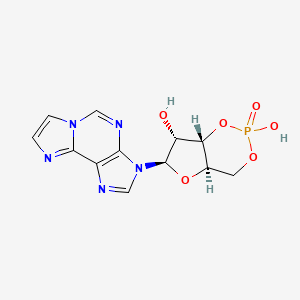

Structure

3D Structure

Properties

CAS No. |

38806-37-0 |

|---|---|

Molecular Formula |

C12H12N5O6P |

Molecular Weight |

353.23 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-2-hydroxy-6-imidazo[2,1-f]purin-3-yl-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C12H12N5O6P/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18H,3H2,(H,19,20)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

YQXDYNIFOXNXEP-WOUKDFQISA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

Synonyms |

1,N(6)-etheno-cAMP 1,N(6)-ethenoadenosine 3',5'-monophosphate 1,N(6)-ethenoadenosine3',5'-cyclic monophosphate etheno-cyclic AMP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Etheno Camp

Historical Development of ε-cAMP Synthesis

The synthesis of etheno-modified nucleosides, including ethenoadenosine derivatives, first emerged in the 1970s. Researchers aimed to create fluorescent analogs of natural nucleosides and nucleotides to facilitate their study in biological systems, as natural nucleosides are generally non-fluorescent mdpi.comnih.gov. Early work involved the reaction of adenosine (B11128) with chloroacetaldehyde (B151913), which led to the formation of 1,N6-ethenoadenosine (ε-adenosine) nih.govfrontiersin.orgscispace.comresearchgate.net. This modification introduced a significant fluorescence property to the adenosine moiety, paving the way for the development of ε-cAMP and other ε-nucleotides. The motivation behind these developments was to provide sensitive probes for investigating enzyme mechanisms, nucleotide-protein interactions, and cellular signaling pathways.

Reaction Mechanisms for Etheno Bridge Formation in Adenosine Derivatives

The formation of the etheno bridge in adenosine derivatives typically involves the reaction of the purine (B94841) base with α-halocarbonyl compounds, such as chloroacetaldehyde nih.govfrontiersin.orgresearchgate.net. A common pathway for the synthesis of 1,N6-ethenoadenosine involves the initial alkylation of adenosine at the N1 position, forming an intermediate. This intermediate then undergoes an intramolecular cyclization, followed by a dehydration step, to yield the fluorescent etheno-modified product nih.govfrontiersin.org.

The mechanism can be illustrated as follows:

Alkylation: Adenosine reacts with a reagent like chloroacetaldehyde. The N1 nitrogen of the adenine (B156593) ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetaldehyde. This step forms an intermediate where the N1 position is alkylated.

Cyclization: The exocyclic amino group (N6) of the adenine ring then attacks the carbon atom that was originally part of the chloroacetaldehyde, leading to the formation of a new five-membered ring fused to the purine system. This creates the etheno bridge.

Dehydration: A subsequent dehydration step results in the formation of the stable, fluorescent 1,N6-etheno system.

Variations in reagents and reaction conditions can influence the regioselectivity and efficiency of etheno bridge formation rsc.orgacs.org. For instance, reactions with substituted haloketones have also been employed nih.govfrontiersin.org.

Chemoenzymatic Synthesis Approaches for ε-cAMP

Chemoenzymatic synthesis offers a powerful strategy for generating modified nucleosides and nucleotides, including fluorescent analogs like ε-cAMP. This approach combines the specificity of enzymes with the versatility of chemical synthesis mdpi.combath.ac.ukresearchgate.netnih.govrsc.org. Purine nucleoside phosphorylase (PNP) is a key enzyme used in these methods. For example, PNP can catalyze the ribosylation of etheno-adenine (ε-Ade) using α-ribose-1-phosphate (r1P) as a ribose donor, yielding fluorescent ribosides nih.gov. These chemoenzymatic routes can achieve high yields and sometimes result in ribosylation at non-canonical positions, expanding the diversity of available analogs mdpi.comnih.gov. Furthermore, enzymes like ADP-ribosyl cyclase have been utilized for the cyclization of NAD+ analogs to produce cyclic analogs, which can then be further modified rsc.orgacs.org.

Derivatization Strategies for Enhanced Specificity and Application

To tailor ε-cAMP and related compounds for specific research applications, various derivatization strategies are employed, often involving the introduction of photoactivatable groups or the use of ε-cAMP as an intermediate.

Photoaffinity Labeling Derivatives of Etheno-Adenosine Triphosphate

Photoaffinity labeling is a technique used to identify and characterize the binding sites of molecules, particularly proteins, by covalently attaching a ligand to its target upon photoactivation biologiachile.clgrantome.compnas.orgnih.gov. Etheno-adenosine triphosphate (ε-ATP) derivatives have been synthesized to serve as fluorescent photoaffinity labels. These derivatives often incorporate an azide (B81097) group (e.g., 8-azido-1,N6-etheno-ATP, 8-N3-ε-ATP) which, upon UV irradiation, generates a highly reactive nitrene that can form covalent bonds with nearby amino acid residues in a protein's active site biologiachile.clpnas.orgoup.combiolog.de. The combination of fluorescence (from the etheno group) and photoreactivity makes these compounds valuable tools for studying ATP-binding proteins, such as ATPases biologiachile.cloup.com. For example, 8-azido-1,N6-etheno-ATP has been used to label the β subunit of F1ATPase oup.com. Other derivatives, such as those incorporating benzoylbenzoyl groups, have also been synthesized for photoaffinity labeling applications, allowing for the study of nucleotide binding sites in proteins like myosin subfragment 1 nih.gov.

Synthesis of Analogs via Etheno-Cyclic AMP Intermediates

Etheno-cyclic AMP (ε-cAMP) and its precursor, ethenoadenosine, can serve as valuable intermediates in the synthesis of other modified nucleotides and nucleoside analogs frontiersin.org. By utilizing the etheno-modified adenine base, researchers can synthesize a range of derivatives with altered properties or specific functionalities. For instance, reactions involving ring-opening and subsequent ring-closure reactions on ethenoadenosine derivatives have been employed to create 2-azaadenosine (B93485) analogs nih.govscispace.com. These synthetic routes allow for the systematic exploration of structure-activity relationships and the development of novel probes for biological research.

Data Tables

Due to the nature of the retrieved information, specific quantitative data suitable for comprehensive data tables across all sections is limited. However, the following table summarizes key etheno-nucleotide derivatives and their general characteristics based on the provided search results.

| Nucleotide Analog | Key Modification | Primary Application Area | Notable Property | Reference(s) |

| ε-cAMP | 1,N6-etheno bridge on adenine base | cAMP signaling studies, fluorescence assays | Intrinsic fluorescence | mdpi.comresearchgate.netnih.govplos.orgjst.go.jp |

| ε-ATP | 1,N6-etheno bridge on adenine base | ATP binding studies, enzyme kinetics, actin research | Intrinsic fluorescence, fluorescent probe | researchgate.netbiologiachile.clgrantome.comnih.govjenabioscience.comnih.govjenabioscience.com |

| 8-azido-ε-ATP | 1,N6-etheno bridge + 8-azido group | Photoaffinity labeling of ATP-binding proteins | Fluorescent, photoreactive | biologiachile.clpnas.orgoup.combiolog.de |

| Bz2ε-ADP | 1,N6-etheno bridge + 4-benzoylbenzoyl group | Photoaffinity labeling of ATP-binding sites (e.g., myosin) | Fluorescent, photoreactive | nih.gov |

| 2-aza-ε-adenosine | 1,N6-etheno bridge + 2-aza modification | Cytotoxicity studies, fluorescent nucleoside | Fluorescent, cytotoxic | scispace.com |

| Etheno-adenosine | 1,N6-etheno bridge on adenine base | Precursor for other analogs, biochemical studies | Intrinsic fluorescence | nih.govfrontiersin.orgresearchgate.net |

Compound List

Etheno-cyclic AMP (ε-cAMP)

Etheno-adenosine Triphosphate (ε-ATP)

8-Azido-1,N6-etheno-ATP (8-N3-ε-ATP)

3'(2')-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine 5'-diphosphate (Bz2ε-ADP)

2-aza-ε-adenosine

Etheno-adenosine

Advanced Spectroscopic Characterization and Biophysical Analysis of Etheno Camp

Fluorescence Spectroscopy Applications in Characterizing ε-cAMP

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of fluorescent molecules. For ε-cAMP, this technique is particularly useful for studying its binding to proteins and the subsequent conformational changes.

The binding of ε-cAMP to proteins, such as the regulatory subunits of protein kinase A (PKA), can lead to significant changes in its fluorescence spectra. These changes can manifest as shifts in the excitation and emission maxima, as well as alterations in fluorescence intensity. For example, the binding of a fluorescent cAMP analog to the RII subunit of PKA has been shown to cause a red shift in the emission spectrum.

| Analog | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield | Notes |

|---|---|---|---|---|

| 2'-O-anthraniloyl-cAMP | 330-350 | 430-445 | 0.11-0.26 (aqueous) | Quantum yield increases significantly in non-polar solvents. |

| 8-[Φ-575]-cAMP | 575 | 617 | 0.30 | Shows increased fluorescence intensity upon binding to RII subunits of PKA. |

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular environment of the fluorophore.

For fluorescent cAMP analogs, quantum yields in aqueous solutions are often modest but can increase significantly in less polar environments, such as the binding pocket of a protein. For example, 2'-O-anthraniloyl derivatives of cAMP have quantum yields of 0.11-0.26 in aqueous solution, which increase to 0.8-0.95 in N,N-dimethylformamide. Similarly, the fluorescence lifetime of a fluorophore can change upon binding to a protein, reflecting the altered environment and interactions. Genetically encoded cAMP sensors have been developed with fluorescence lifetimes that change upon cAMP binding, with dynamic ranges of 0.5 to 1.0 ns being reported. researchgate.net

| Biosensor | Analyte-Free Lifetime (ns) | Analyte-Bound Lifetime (ns) | Dynamic Range (ns) |

|---|---|---|---|

| qmTQ2-cAMP | 3.0 | 3.6 | 0.6 |

The fluorescence of ε-cAMP is highly sensitive to its local environment, making it an excellent probe for studying molecular interactions. Key environmental factors that influence its fluorescence include solvent polarity and pH.

Changes in solvent polarity can significantly affect the fluorescence emission of ε-cAMP. evidentscientific.com Generally, an increase in solvent polarity leads to a red shift in the emission spectrum, a phenomenon known as solvatochromism. evidentscientific.com This is due to the stabilization of the excited state by the polar solvent molecules. evidentscientific.com This property is particularly useful when studying the binding of ε-cAMP to proteins, as the binding site is often in a hydrophobic pocket, leading to a blue shift and an increase in fluorescence intensity upon binding.

The pH of the environment can also influence the fluorescence of ε-cAMP. plos.org Protonation or deprotonation of the etheno group or other parts of the molecule can alter its electronic structure and, consequently, its fluorescence properties. plos.org Studies on some fluorescent probes have shown that changes in pH can lead to shifts in excitation and emission spectra, as well as changes in fluorescence intensity. nih.gov For instance, some fluorescent indicators exhibit pH sensitivity, which reflects the protonation/deprotonation of the chromophore. plos.org

Ultraviolet Absorption Spectroscopy in Conformational Studies

Ultraviolet (UV) absorption spectroscopy is a technique used to study the electronic transitions in molecules. The absorption of UV light by ε-cAMP is primarily due to the aromatic adenine (B156593) ring and the etheno modification. The UV absorption spectrum of ε-cAMP can provide valuable information about its conformation and its interactions with other molecules.

Conformational changes in proteins upon binding to ligands like cAMP can be monitored using UV-difference spectroscopy. nih.gov This technique measures the difference in the UV absorption spectrum of the protein in the presence and absence of the ligand. For example, the binding of cAMP to the regulatory subunit of PKA results in a UV-difference spectrum with a positive band around 278 nm and a negative band at 256 nm, indicating a change in the environment of the aromatic amino acid residues of the protein upon ligand binding. nih.gov While a specific UV absorption spectrum for free etheno-cAMP is not detailed in the provided search results, it is known that the molar extinction coefficient is a key parameter derived from UV-vis spectroscopy. youtube.comchromadex.comaatbio.com For nucleoside-5'-monophosphates, revised UV extinction coefficients have been determined, which are crucial for accurate concentration measurements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR can provide detailed information about the connectivity and spatial arrangement of atoms in ε-cAMP.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts of the protons in ε-cAMP are influenced by the electronic environment, which is determined by the molecular structure.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in ε-cAMP provide information about their hybridization and the nature of the attached atoms. Due to the low natural abundance of ¹³C, these spectra are often less sensitive than ¹H NMR spectra but offer a wider range of chemical shifts, which can simplify spectral interpretation. huji.ac.il The interpretation of ¹³C NMR chemical shifts is crucial for understanding the conformational effects within aromatic natural compounds. nih.gov

While specific, detailed NMR spectral data for etheno-cAMP were not found in the search results, the general principles of NMR spectroscopy are well-established for the structural elucidation of organic molecules. huji.ac.iloregonstate.eduuoi.gr

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Alkane (CH) | 0.8 - 1.9 |

| ¹H | Aromatic (Ar-H) | 6.5 - 9.5 |

| ¹³C | Saturated Carbon | 8 - 60 |

| ¹³C | Aromatic Carbon | 100 - 150 |

Circular Dichroism Spectroscopy in Monitoring Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the secondary and tertiary structure of macromolecules like proteins and nucleic acids. semanticscholar.org

CD spectroscopy is a valuable tool for monitoring the conformational changes that occur in proteins upon binding to ligands such as ε-cAMP. nih.gov The binding of cAMP to the regulatory subunit of PKA, for example, induces significant changes in the far-UV CD spectrum of the protein. nih.gov Specifically, the spectrum shifts from having a negative band with a minimum at 209 nm and a shoulder at 223 nm to a spectrum with two minima at 222 and 211 nm. nih.gov This change is indicative of an alteration in the secondary structure of the protein upon ligand binding. nih.gov

Furthermore, changes in the near-UV CD spectrum can provide information about the environment of aromatic amino acid residues and disulfide bonds, thus reporting on the tertiary structure of the protein. The binding of cAMP enhances the ellipticity of the regulatory subunit of PKA in the 280-300 nm region and decreases it between 250 and 280 nm, reflecting changes in the tertiary structure. nih.gov These spectroscopic changes provide direct evidence for the conformational rearrangements that are essential for the biological function of the protein. nih.gov

Molecular Interactions and Binding Dynamics of Etheno Camp with Target Proteins

Interaction with Cyclic AMP-Dependent Protein Kinase (PKA)

Cyclic AMP-dependent protein kinase (PKA) is a crucial enzyme in cellular signal transduction, mediating the effects of cAMP. PKA exists as an inactive tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R₂C₂). The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the C subunits and their subsequent activation. ε-cAMP has been instrumental in elucidating these binding events.

The regulatory subunits of PKA, RI and RII, each contain two cyclic nucleotide binding domains (CNB-A and CNB-B) that are responsible for binding cAMP. wikipedia.orgbmbreports.org In the R₂C₂ holoenzyme, the dimeric regulatory subunit binds a total of four cAMP molecules. wikipedia.orgnih.gov ε-cAMP binds to these specific sites on the PKA regulatory subunits, mimicking the interaction of endogenous cAMP. nih.govnih.gov The binding of ε-cAMP to these sites is a prerequisite for the release of the catalytically active C subunits. nih.govbiologists.comnih.govdoi.orgplos.org

The fluorescent properties of ε-cAMP allow for the quantitative determination of its binding affinity to PKA. Studies have utilized ε-cAMP to measure dissociation constants (Kd) and characterize binding stoichiometry and cooperativity.

Table 1: ε-cAMP Binding Parameters to PKA

| Protein Target | Binding Site Characterization | Dissociation Constant (Kd) | Cooperativity (Hill Coefficient) | Reference |

| PKA (Pig Brain) | 2.2 sites per holoenzyme | Not explicitly stated for ε-cAMP | No cooperativity observed | nih.gov |

| PKA Type I | 4 sites per R₂ dimer | Ka₁: 2.1 x 10⁷ M⁻¹, Kaₙ: 5.0 x 10⁸ M⁻¹ (for ε-cAMP release) | Hill slope: 2.6 | nih.gov |

| PKA R1A (Hippocampus CA1) | 2 sites | ~22.9 nM | No cooperativity | frontiersin.org |

These values highlight variations in binding affinity and cooperativity depending on the specific PKA isoform and cellular context. For instance, ε-cAMP binding to R1A in hippocampal CA1 neurons showed a high affinity (Kd ≈ 22.9 nM) with no evidence of cooperativity. frontiersin.org

The binding of cyclic nucleotides to PKA regulatory subunits can exhibit cooperative behavior, influencing the activation kinetics of the enzyme. While some studies on PKA from pig brain indicated no cooperativity upon binding of ε-cAMP, nih.gov other research on Type I PKA demonstrated a positive cooperative process. Specifically, the release of ε-cAMP from the (ε-cAMP)₄·R₂ complex upon titration with the catalytic subunit showed a Hill plot slope of 2.6, suggesting cooperativity in this process. nih.gov The calculated ΔΔG for the coupling of the first and last site was 1.9 kcal/mol of holoenzyme. nih.gov

The binding of ε-cAMP to the regulatory subunits of PKA triggers significant conformational alterations. These changes have been monitored using techniques such as endogenous tryptophan fluorescence and near-UV circular dichroism (CD) spectroscopy. nih.gov Titration of the R₂ dimer with ε-cAMP resulted in monotonic changes in both fluorescence and CD spectra, indicating that cAMP binding induces structural rearrangements within the regulatory subunits. nih.gov These conformational shifts are critical for weakening the interaction between the R and C subunits, ultimately leading to the release and activation of the catalytic subunits. wikipedia.orgbiologists.comnih.govdoi.orgplos.org

Probing Interactions with Exchange Proteins Activated by cAMP (Epac)

Exchange proteins directly activated by cAMP (Epac) are a family of guanine (B1146940) nucleotide exchange factors (GEFs) that mediate cAMP signaling independently of PKA. bmbreports.orgnih.govupstate.edunih.govbiolog.de ε-cAMP, along with other fluorescent cAMP analogs like 8-NBD-cAMP, can be used to study the binding of cAMP to Epac proteins. plos.org

Epac1 possesses a single cAMP-binding domain, while Epac2 has two such domains, designated A and B, with different affinities for cAMP. bmbreports.orgupstate.edu Binding studies have characterized the affinity of cAMP for these sites.

Table 2: cAMP/ε-cAMP Binding Parameters to Epac

| Protein Target | Binding Site | Dissociation Constant (Kd) | Reference |

| Epac1 | Single site | 2.8 μm | upstate.edu |

| Epac2 | Site A | 87 μm | upstate.edu |

| Epac2 | Site B | 1.2 μm | upstate.edu |

The binding of cAMP to Epac leads to a conformational change that relieves autoinhibition, allowing Epac to activate downstream targets such as Rap GTPases. bmbreports.orgupstate.edu

Analysis of Binding to Cyclic Nucleotide-Gated Ion Channels

Cyclic nucleotide-gated (CNG) ion channels are nonselective cation channels crucial for sensory transduction in systems like vision and olfaction. wikipedia.orgnih.govnih.govnih.gov These channels are directly activated by the binding of cyclic nucleotides, primarily cGMP but also cAMP in some cases. doi.orgbiolog.dewikipedia.orgnih.govnih.govnih.gov ε-cAMP can be employed as a fluorescent probe to investigate the binding interactions with the cyclic nucleotide-binding domain (CNBD) of these channels. wikipedia.orgnih.govnih.govnih.govfrontiersin.org

The CNBD typically consists of an eight-stranded antiparallel β-roll structure with associated α-helices, forming a cleft where the cyclic nucleotide binds. nih.gov While many CNG channels are predominantly cGMP-sensitive, exhibiting micromolar activation with cGMP, some isoforms can be activated by cAMP. embopress.org For example, a bacterial cyclic nucleotide-activated K⁺ channel was shown to bind cAMP with high affinity in a non-cooperative manner, distinct from the cooperative binding observed in some eukaryotic CNG channels. embopress.org Eukaryotic CNG channels often require the binding of multiple cyclic nucleotide molecules for activation, with significant activation of rod photoreceptor CNG channels requiring the binding of three cGMP molecules. wikipedia.orgnih.gov The precise binding parameters of ε-cAMP to specific eukaryotic CNG channels are less extensively documented compared to its interactions with PKA, but its use as a fluorescent analog facilitates the study of these binding events.

Biochemical and Cellular Mechanistic Studies Utilizing Etheno Camp

Elucidating PKA Holoenzyme Activation and Catalytic Subunit Release

Protein kinase A (PKA), a key effector of cAMP, exists in an inactive state as a holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (C₂R₂). The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the holoenzyme and the release of two active C subunits sigmaaldrich.comucl.ac.ukwikipedia.orgmdpi.comresearchgate.netwikipedia.org. Etheno-cAMP has been employed in studies to investigate this crucial activation step. For instance, research utilizing ε-cAMP has demonstrated that the release of the catalytic subunit from the regulatory subunit dimer is a cooperative process, requiring the binding of multiple cAMP molecules to the R subunits nih.gov. Specifically, titration of the (ε-cAMP)₄·R₂ complex with the C subunit resulted in the release of ε-cAMP, providing kinetic insights into the dissociation mechanism nih.gov. These studies were foundational in understanding how intracellular cAMP levels translate into PKA activity.

Investigating cAMP Signal Transduction Pathway Components

As a cAMP analog, Etheno-cAMP serves as a valuable probe for dissecting various components of the cAMP signal transduction pathway. By mimicking the action of endogenous cAMP, it can activate downstream effectors like PKA, allowing researchers to study enzyme kinetics, protein-protein interactions, and the functional consequences of cAMP signaling in various cellular contexts mdpi.comnih.govuni-kassel.dekhanacademy.org. Its fluorescent nature facilitates spectroscopic detection and quantification, aiding in the analysis of these complex molecular events.

Real-Time Monitoring of Intracellular cAMP Dynamics via Fluorescent Probes

While newer genetically encoded fluorescent biosensors have become prominent for real-time cAMP monitoring, Etheno-cAMP represents an earlier generation of fluorescent tools used to study cAMP dynamics nih.govpnas.orgresearchgate.netchapman.edunih.gov. Its fluorescent properties allowed for spectroscopic analysis of cAMP binding to proteins like PKA, contributing to the development of methods for tracking cAMP-related events. Although it may have limitations compared to modern probes regarding spectral properties or membrane permeability, its use established principles for employing fluorescent analogs in cellular imaging and biochemical assays uni-kassel.de.

Analysis of Enzyme Kinetics in cAMP-Dependent Processes

Etheno-cAMP has been particularly useful in quantitative kinetic analyses of cAMP-binding proteins. A notable application involved the detailed characterization of cAMP binding to the regulatory subunit dimer of PKA type I nih.gov. These studies employed equilibrium methods and spectroscopic detection of ε-cAMP to determine binding affinities and cooperativity. The data revealed that saturation of both cAMP binding sites per R monomer is necessary for efficient release of the C subunit nih.gov.

Table 1: Kinetic Parameters of Etheno-cAMP Binding to PKA Regulatory Subunit Dimer (R₂)

| Parameter | Value | Notes |

| Apparent dissociation constant (Ka1) | 2.1 x 10⁻⁷ M | For the first binding site |

| Apparent dissociation constant (Kan) | 5.0 x 10⁻⁸ M | For the last binding site |

| Hill coefficient | 2.6 | Indicates positive cooperativity in binding |

| ΔΔG for coupling | 1.9 kcal/mol | Coupling energy between the first and last binding sites |

These kinetic parameters, derived from studies using Etheno-cAMP, provided crucial quantitative data on the molecular interactions governing PKA activation nih.gov.

Probing Subcellular Compartmentation of cAMP Signaling

The compartmentalization of cAMP signaling within specific subcellular domains is critical for signal fidelity and specificity nih.govresearchgate.netnih.gov. While advanced genetically encoded sensors are now widely used for this purpose, fluorescent analogs like Etheno-cAMP have contributed to the early understanding of cAMP localization and dynamics. By enabling spectroscopic detection, such probes could be used in conjunction with cell fractionation or microscopy to investigate where cAMP exerts its effects and how its concentration is regulated in different cellular compartments uni-kassel.de.

Modulation of Gene Expression Pathways via cAMP Analogs

cAMP plays a significant role in regulating gene expression, often through the activation of transcription factors. As a cAMP analog, Etheno-cAMP can be used to study how alterations in cAMP levels influence the transcription of specific genes mdpi.comnih.govresearchgate.netfrontiersin.org. By activating cAMP-dependent pathways, it can mimic the effects of endogenous cAMP on cellular machinery involved in gene regulation.

CREB Phosphorylation and Nuclear Translocation of Transducers

A primary mechanism by which cAMP modulates gene expression is through the activation of the cAMP response element-binding protein (CREB) wikipedia.orgmdpi.comresearchgate.netdiabetesjournals.orgembopress.orgembopress.orgnih.gov. Upon stimulation, cAMP activates PKA, which phosphorylates CREB at a specific serine residue (Ser133). This phosphorylation event is essential for CREB's binding to coactivators, such as CBP/p300 and TORC proteins, and its subsequent nuclear translocation to regulate the transcription of target genes researchgate.netembopress.orgnih.gov. Studies using cAMP analogs, including fluorescent ones like Etheno-cAMP, help to dissect these molecular events, confirming the role of CREB phosphorylation and nuclear translocation in mediating cAMP-induced gene expression changes nih.govnih.govresearchgate.net. For example, ethanol-induced CREB phosphorylation and DNA binding have been investigated, with findings suggesting that cAMP accumulation plays a role in these processes researchgate.net.

Advanced Research Applications and Methodological Innovations of Etheno Camp

Development of FRET-Based Sensors for cAMP Dynamics

Förster Resonance Energy Transfer (FRET) has become a cornerstone technique for monitoring the spatio-temporal dynamics of second messengers like cAMP in living cells. nih.gov The development of genetically encoded biosensors, often utilizing fluorescent proteins, has enabled real-time visualization of cAMP fluctuations. nih.gov While many modern FRET sensors for cAMP are based on protein scaffolds like protein kinase A (PKA) or exchange protein directly activated by cAMP (Epac) fused to fluorescent proteins, the principles of using fluorescent nucleotide analogs have been foundational in understanding the conformational changes that underpin these sensors. nih.gov

Etheno-cAMP, with its inherent fluorescence, serves as a model for how a fluorescent ligand can report on its binding environment. The change in fluorescence intensity or anisotropy of etheno-cAMP upon binding to its target protein can be conceptually linked to the conformational changes that are harnessed in FRET-based sensors. These sensors typically consist of a cAMP-binding domain sandwiched between two fluorescent proteins. nih.gov Upon cAMP binding, a conformational change in the binding domain alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency. The study of how etheno-cAMP's fluorescence is modulated by its interaction with cAMP-binding proteins provides valuable insights into the ligand-induced conformational dynamics that are essential for the rational design and optimization of such FRET-based biosensors.

Table 1: Comparison of cAMP Detection Methods

| Method | Principle | Advantages | Limitations |

| Etheno-cAMP | Direct fluorescence of a cAMP analog | Simple, direct measurement | Lower quantum yield than modern fluorophores, potential for altered pharmacology |

| FRET-based Sensors | Förster Resonance Energy Transfer between two fluorophores linked by a cAMP-binding domain | High sensitivity and specificity, genetically encodable for live-cell imaging | Complex sensor design, potential for photobleaching |

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled cAMP to a specific antibody | High sensitivity and specificity | Requires radioactive materials, endpoint assay |

| ELISA | Competitive binding of cAMP and a cAMP-enzyme conjugate to a specific antibody | Non-radioactive, high-throughput compatible | Endpoint assay, may have lower sensitivity than RIA |

Application in Studies of Bacterial Cyclic AMP Signaling

In bacteria, cAMP acts as a crucial second messenger, primarily through its interaction with the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP). The cAMP-CRP complex is a global transcriptional regulator that controls the expression of a vast number of genes, particularly those involved in the metabolism of alternative carbon sources.

The fluorescent properties of etheno-cAMP have been utilized to study the binding of this second messenger to CRP and the subsequent conformational changes that lead to DNA binding and transcriptional activation. By monitoring the changes in etheno-cAMP fluorescence, researchers can investigate the stoichiometry and affinity of its binding to CRP. Furthermore, fluorescence quenching experiments, where the intrinsic fluorescence of tryptophan residues in CRP is quenched upon etheno-cAMP binding, have provided insights into the conformational rearrangements within the protein. nih.gov These studies have been instrumental in elucidating the allosteric mechanism by which cAMP binding at the N-terminal domain of CRP induces a conformational change in the C-terminal DNA-binding domain, thereby increasing its affinity for specific DNA sequences.

Use in Investigating Allosteric Mechanisms in Enzyme Regulation

Etheno-cAMP has been a valuable tool for dissecting the allosteric regulation of cAMP-dependent protein kinase (PKA). PKA is a key enzyme in many signal transduction pathways, and its activity is tightly regulated by the binding of cAMP to its regulatory subunits. The binding of cAMP induces a conformational change that leads to the dissociation and activation of the catalytic subunits.

By using etheno-cAMP, researchers can directly monitor the binding of the cyclic nucleotide to the regulatory subunits of PKA through changes in fluorescence. An early study demonstrated that the binding of etheno-cAMP to PKA could be monitored by spectrometry. nih.gov This allows for the determination of binding stoichiometry and the investigation of cooperative binding effects between the two cAMP binding sites on each regulatory subunit. The fluorescence of etheno-cAMP is significantly quenched upon binding to the regulatory subunit of PKA, providing a sensitive method to study the kinetics and thermodynamics of this interaction. These studies have contributed to our understanding of how the binding of cAMP at allosteric sites triggers the conformational changes necessary for enzyme activation.

Probing Protein Conformation and Dynamics in Solution

The sensitivity of etheno-cAMP's fluorescence to its local environment makes it an excellent probe for studying protein conformation and dynamics in solution. The fluorescence quantum yield and emission maximum of etheno-cAMP can change significantly upon binding to a protein, reflecting the polarity and rigidity of the binding pocket.

A notable application is the study of its interaction with protein kinase A (PKA). The binding of etheno-cAMP to the regulatory subunit of PKA results in a significant quenching of its fluorescence. nih.gov This phenomenon can be used to quantitatively assess the binding affinity and stoichiometry. By monitoring the fluorescence changes under different conditions (e.g., varying temperature, pH, or in the presence of other ligands), researchers can gain insights into the conformational states of the protein and the dynamics of the protein-ligand interaction. These fluorescence-based approaches provide a powerful alternative to more complex techniques like NMR or X-ray crystallography for studying protein dynamics in a solution state.

Table 2: Research Findings Using Etheno-cAMP to Probe Protein Conformation

| Protein Studied | Observation | Implication | Reference |

| Protein Kinase A (PKA) | Significant fluorescence quenching upon binding. | Allows for determination of binding stoichiometry and affinity. Provides a tool to study conformational changes upon ligand binding. | nih.gov |

| cAMP Receptor Protein (CRP) | Changes in intrinsic protein fluorescence upon binding. | Reveals conformational changes in CRP upon cAMP analog binding, crucial for its role in gene regulation. | nih.gov |

Integration with Advanced Microscopy Techniques for Spatio-Temporal Analysis

The fluorescent nature of etheno-cAMP makes it inherently suitable for use with advanced microscopy techniques to study the spatio-temporal dynamics of cAMP signaling within cells. While genetically encoded biosensors are now more commonly used for live-cell imaging, the principles of using fluorescent analogs like etheno-cAMP are still relevant and can offer complementary information.

Fluorescence microscopy techniques, such as confocal and total internal reflection fluorescence (TIRF) microscopy, can be used to visualize the localization and concentration changes of etheno-cAMP in different cellular compartments. For instance, by microinjecting etheno-cAMP into cells, it is possible to track its diffusion and interaction with intracellular targets in real-time. The development of super-resolution microscopy techniques further enhances the potential to visualize cAMP signaling at the nanoscale. Although the direct application of etheno-cAMP in super-resolution imaging is not yet widely reported, its properties as a fluorescent probe could theoretically be exploited in techniques like STED (Stimulated Emission Depletion) microscopy, provided appropriate laser lines are used. This would allow for the investigation of cAMP microdomains and the precise localization of cAMP-binding proteins with a high degree of spatial resolution.

Utility in In Vitro Model Systems for Cellular Processes

Etheno-cAMP has proven to be a useful tool in various in vitro model systems for studying cellular processes that are regulated by cAMP. These systems range from purified enzyme assays to cell-based assays using permeabilized or intact cells.

In enzymatic assays, etheno-cAMP can be used as a fluorescent substrate for phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. By monitoring the decrease in etheno-cAMP fluorescence as it is hydrolyzed to etheno-AMP, researchers can continuously measure PDE activity. nih.gov This is particularly valuable for high-throughput screening of PDE inhibitors, which are an important class of therapeutic drugs. nih.govresearchgate.net

In cell-based assays, etheno-cAMP can be introduced into cells to mimic the effects of an increase in intracellular cAMP. For example, in studies of ion channel regulation, etheno-cAMP can be used to activate cAMP-gated channels in patch-clamp experiments. Its fluorescence allows for simultaneous monitoring of its concentration at the site of action. Furthermore, in permeabilized cell models, etheno-cAMP can be used to study the regulation of various cellular processes, such as secretion and gene transcription, providing a direct and measurable way to manipulate the cAMP signaling pathway.

Future Research Directions and Broader Impact in Basic Sciences

Designing Next-Generation Fluorescent cAMP Analogs with Enhanced Properties

Future research can focus on synthesizing novel fluorescent cAMP analogs that combine the established utility of the etheno modification with improved spectral properties, such as brighter fluorescence, larger Stokes shifts, and excitation/emission in the visible spectrum to minimize cellular autofluorescence and phototoxicity. Enhancing stability towards phosphodiesterases and optimizing membrane permeability will further broaden their applicability in complex cellular environments.

Exploring Etheno-cAMP in Novel Signaling Pathways and Cellular Contexts

While Etheno-cAMP is well-established in PKA research, its application can be expanded to investigate less-understood cAMP signaling pathways or its role in specific cellular compartments (e.g., nucleus, mitochondria) where cAMP dynamics are critical but challenging to measure. Its use in combination with other fluorescent probes could reveal intricate cross-talk between signaling cascades.

Advancing Structural Biology Insights through Etheno-cAMP Co-crystallization

Etheno-cAMP's fluorescent nature makes it amenable to binding studies using techniques like fluorescence anisotropy. Its utility in co-crystallization efforts can provide high-resolution structural data on cAMP-binding proteins, including PKA and other cAMP-regulated proteins. Such structural insights are invaluable for understanding ligand-protein interactions at an atomic level and for rational drug design.

Developing Etheno-cAMP as a Tool for High-Throughput Screening in Basic Research

The robust fluorescence signal of Etheno-cAMP makes it suitable for developing high-throughput screening (HTS) assays. Its ability to report on binding events or enzyme activity can be adapted for automated screening of compound libraries aimed at modulating cAMP-dependent pathways, accelerating the discovery of novel therapeutic agents or biological probes.

Contribution of Etheno-cAMP Studies to Fundamental Understanding of Biological Regulation

Studies utilizing Etheno-cAMP have significantly contributed to our foundational understanding of how cAMP acts as a second messenger, how it regulates enzyme activity (particularly PKA), and how these signaling events are integrated into broader cellular responses. The insights gained from Etheno-cAMP research continue to inform our knowledge of cellular homeostasis, signal transduction fidelity, and the molecular basis of various physiological and pathological conditions.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.